Hamigerol A
Beschreibung
Hamigerol A is a bioactive steroidal compound isolated from the Mediterranean sponge Hamigera hamigera . Hamigerol A is part of a broader group of marine-derived steroidal dimers and sulfated esters, which are notable for their cytotoxic, anti-enzymatic, and ecological roles (e.g., anti-predation) .
Eigenschaften
Molekularformel |
C56H84Na4O20S4 |
|---|---|
Molekulargewicht |
1297.5 g/mol |
IUPAC-Name |
tetrasodium;[(2R,4S,5S,6S,10S,13R,14R,17R)-17-[(2R)-4-[(1S,2S,4R,6S)-4-[(1S)-1-[(2S,3R,4R,5S,6S,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-2,6-disulfonatooxy-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-1,7,7-trimethyl-3,8-dioxabicyclo[4.2.1]nonan-2-yl]butan-2-yl]-4,10,13-trimethyl-3-oxo-2-sulfonatooxy-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C56H88O20S4.4Na/c1-28(35-13-15-37-33-23-42(72-77(59,60)61)47-30(3)49(57)44(74-79(65,66)67)26-54(47,9)39(33)18-20-52(35,37)7)12-17-46-56(11)25-32(51(5,6)76-56)22-41(71-46)29(2)36-14-16-38-34-24-43(73-78(62,63)64)48-31(4)50(58)45(75-80(68,69)70)27-55(48,10)40(34)19-21-53(36,38)8;;;;/h28-32,35-38,41-48,50,58H,12-27H2,1-11H3,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70);;;;/q;4*+1/p-4/t28-,29+,30+,31-,32+,35-,36-,37+,38+,41-,42+,43+,44-,45+,46+,47-,48-,50-,52-,53-,54-,55-,56+;;;;/m1..../s1 |
InChI-Schlüssel |
VKGWQBSINLTUPE-GWHCYKOUSA-J |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](CC3=C([C@]2(C[C@@H]([C@@H]1O)OS(=O)(=O)[O-])C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)[C@H]5C[C@H]6C[C@@]([C@@H](O5)CC[C@@H](C)[C@H]7CC[C@@H]8[C@@]7(CCC9=C8C[C@@H]([C@@H]1[C@@]9(C[C@H](C(=O)[C@H]1C)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1C2C(CC3=C(C2(CC(C1O)OS(=O)(=O)[O-])C)CCC4(C3CCC4C(C)C5CC6CC(C(O5)CCC(C)C7CCC8C7(CCC9=C8CC(C1C9(CC(C(=O)C1C)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
hamigerol A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and pharmacological properties of Hamigerol A and its analogs:
Key Comparisons:
Structural Similarities :
- Hamigerol B and Amaranzole C share a Δ8(14) double bond and sulfated ester groups, as confirmed by overlapping ¹H NMR signals . Hamigerol A likely shares a steroidal backbone but may differ in side-chain modifications (e.g., sulfation or dimerization patterns).
- Unlike the C24-O linkage in amaroxocane B, Hamigerol B and Amaranzole C feature a C24-N side chain, which influences receptor binding and solubility .
Functional Differences: Cytotoxicity: Crellastatin A (IC₅₀ = 0.5 µM) and Fibrosterol C (IC₅₀ = 5.6 µM) exhibit direct cytotoxicity, whereas Hamigerol B and amaroxocane B are ecologically active as anti-feeding agents . Hamigerol A’s pharmacological profile remains underexplored but may align with these roles. No enzymatic targets are yet reported for Hamigerol A.
Biosynthetic Divergence :
- Amaranzoles C and D (C36H47N2Na3O13S3) are isomers differing in oxidative biosynthetic pathways, highlighting the variability in marine steroid modifications . Similar pathways may explain structural diversity in Hamigerol analogs.
Q & A
Q. What are the primary sources and structural characteristics of Hamigerol A?
Hamigerol A is a secondary metabolite isolated from marine fungi of the genus Hamigera (e.g., Hamigera tarangaensis). Its structure includes a bicyclic diterpenoid skeleton with hydroxyl and carbonyl functional groups, confirmed via NMR and X-ray crystallography . To validate structural claims, researchers should cross-reference spectral data (e.g., NMR, DEPT) with published databases and ensure purity through HPLC-UV/HRMS analysis.
Q. What in vitro assays are commonly used to assess Hamigerol A’s bioactivity?
Initial pharmacological screening often employs cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves and IC values should be calculated using triplicate experiments, with positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability .
Q. How should researchers handle contradictory bioactivity data across studies?
Contradictions may arise from variations in compound purity, assay protocols, or cell line specificity. Address discrepancies by:
- Repeating experiments under standardized conditions (e.g., ATCC-validated cell lines).
- Conducting meta-analyses of published IC values to identify outliers.
- Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .
Advanced Research Questions
Q. What strategies optimize the total synthesis of Hamigerol A given its complex stereochemistry?
Retrosynthetic analysis should prioritize chiral centers and fused ring systems. Key steps include:
- Asymmetric aldol reactions to establish stereochemistry.
- Ring-closing metathesis for bicyclic framework formation.
- Protecting group strategies (e.g., TBS ethers) to manage reactive hydroxyl groups. Validate synthetic intermediates via - COSY and NOESY NMR .
Q. How can in vivo models be designed to evaluate Hamigerol A’s pharmacokinetics and toxicity?
- Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations.
- Assess acute toxicity via OECD Guideline 423, monitoring organ histopathology and serum biomarkers (ALT, creatinine).
- Apply allometric scaling to extrapolate human-equivalent doses, ensuring compliance with ICH guidelines for preclinical trials .
Q. What computational methods predict Hamigerol A’s molecular targets and mechanisms?
Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify binding pockets. Validate predictions via:
- Surface plasmon resonance (SPR) for binding affinity measurements.
- CRISPR-Cas9 knockouts of putative targets in cell-based assays.
- Pathway enrichment analysis (e.g., KEGG) to map downstream effects .
Methodological Considerations
Q. How to resolve spectral ambiguities in Hamigerol A’s structural elucidation?
- Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16).
- Employ heteronuclear coupling constants () from HMBC and HSQC for stereochemical assignments.
- Collaborate with specialized crystallography facilities for absolute configuration determination .
Q. What quality control criteria ensure reproducibility in Hamigerol A isolation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
